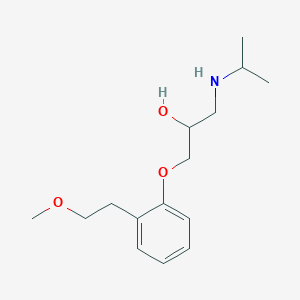
Methyl 4-(butylcarbamoyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(butylcarbamoyl)benzoate” is a chemical compound with the molecular formula C13H17NO3 . It is also known by its IUPAC name, methyl 4-[(tert-butylamino)carbonyl]benzoate . The compound has a molecular weight of 235.28 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to an ester group (OC) and a butylcarbamoyl group . The InChI code for the compound is 1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 55.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 235.12084340 g/mol .Applications De Recherche Scientifique
Chemical Synthesis
Methyl 4-(butylcarbamoyl)benzoate is utilized as an intermediate in various chemical syntheses. For instance, it plays a role in the scalable Ritter reaction for synthesizing t-butyl amides, highlighting its importance in the preparation of complex molecules (Milne & Baum, 2014).
Analytical Methods
This compound is also significant in the field of analytical chemistry, particularly in the determination of pesticides in water. It's involved in the analysis of systemic fungicides like benomyl, emphasizing the need for precise and reliable methods to monitor these substances in environmental samples (Marvin et al., 1990).
Antimicrobial and Antiparasitic Properties
Antimicrobial Activity
Schiff base ligands incorporating this compound demonstrate notable antimicrobial activities, proving their potential in developing new antimicrobial agents. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their broad-spectrum capabilities (Pandiarajan et al., 2020).
Antiparasitic Activity
Prenylated benzoic acid derivatives, including this compound, have been isolated from plants like Piper species and evaluated for their antiparasitic activities. Some of these derivatives have shown significant activity against parasites like Trypanosoma brucei rhodesiense, suggesting a potential route for the development of new antiparasitic treatments (Flores et al., 2008).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exert various biological effects .
Propriétés
IUPAC Name |
methyl 4-(butylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589376 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100610-03-5 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





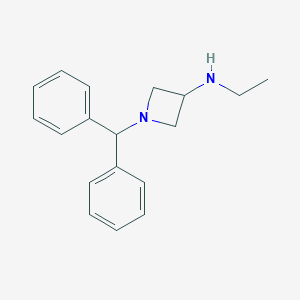

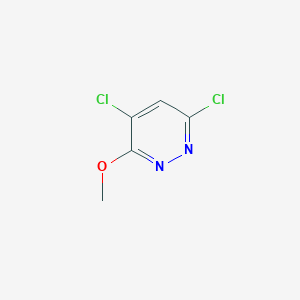

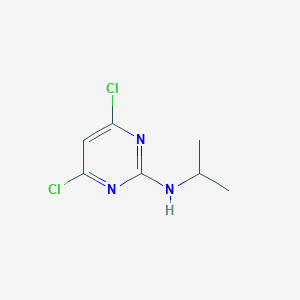
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
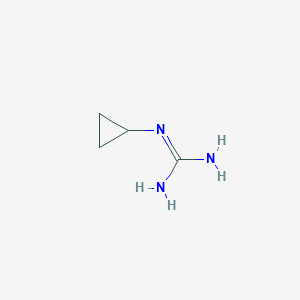

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

